1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with phenyl and pyridinyl groups. The presence of these functional groups imparts the compound with diverse chemical and biological properties, making it a valuable subject of study.
Scientific Research Applications
1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Future Directions
The future directions for “2-Phenyl-5-pyridin-2-yl-1,2,4-triazol-3-amine” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Mechanism of Action
Target of Action
It has been reported that the compound was screened for its antiproliferative and anti-inflammatory activity . This suggests that it may target cellular processes or proteins involved in cell proliferation and inflammation.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of the compound.
Biochemical Pathways
Given its reported antiproliferative and anti-inflammatory activity , it can be inferred that the compound may affect pathways related to cell proliferation and inflammation. The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
It has been reported that the compound has antiproliferative and anti-inflammatory activity . This suggests that the compound may inhibit cell proliferation and reduce inflammation at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Some triazole derivatives have been found to exhibit antiproliferative and anti-inflammatory activity . This suggests that 2-Phenyl-5-pyridin-2-yl-1,2,4-triazol-3-amine could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Subcellular Localization
, a protein localized in the presynaptic terminal. This suggests that 2-Phenyl-5-pyridin-2-yl-1,2,4-triazol-3-amine might have specific subcellular localizations and effects on its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles; reactions are carried out under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Comparison with Similar Compounds
- 1-Phenyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine
- 1-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
- 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-4-amine
Uniqueness: 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridinyl group on the triazole ring can significantly affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-16-12(11-8-4-5-9-15-11)17-18(13)10-6-2-1-3-7-10/h1-9H,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFCDUXOHSEFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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